3-Methylcinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of [E]-α-methylcinnamic acids has been explored through various methods. One approach involves the stereoselective synthesis from acetates of the Baylis−Hillman adducts, demonstrating an efficient pathway to produce [E]-α-methylcinnamic acids via nucleophilic addition and subsequent hydrolysis and crystallization (Basavaiah et al., 1999). Another method highlights the synthetic applications of Baylis-Hillman chemistry for an efficient and solely stereoselective synthesis of these compounds, proving its efficacy in the total synthesis of hypolipidemic agents (Das et al., 2006).
Molecular Structure Analysis
The molecular structure and vibrational properties of 3-methylcinnamic acid have been investigated through polarized IR spectra and theoretical studies. These studies reveal the nature of inter-hydrogen bond interactions and the impact of temperature on spectral properties, providing insights into the electronic structure of the molecule (Hachuła et al., 2015).
Chemical Reactions and Properties
3-Methylcinnamic acid undergoes various chemical reactions, including hydrogenation and functionalization. The compound's reactivity has been exploited in the synthesis of hydroxycinnamic acids, demonstrating its utility as a precursor in producing compounds with potential health benefits (An et al., 2016).
Physical Properties Analysis
The physical properties, such as crystal growth and thermal stability of derivatives like 3-nitrocinnamic acid, have been thoroughly studied. These analyses help understand the material properties relevant for various applications, including nonlinear optical applications (Alen et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-methylcinnamic acid and its derivatives, such as their complexation properties with metals and their photocrosslinkable characteristics, have been the subject of in-depth studies. These studies offer valuable insights into the compound's applications in materials science and coordination chemistry (Bombi et al., 2007), (Nagata & Hizakae, 2003).
Scientific Research Applications
Application 1: Antifungal Intervention Catalyst
- Summary of the Application : 3-Methylcinnamic acid has been identified as a potent antifungal agent. It has been used as an intervention catalyst to enhance the efficacy of cell wall-disrupting agents like caspofungin (CAS) and octyl gallate (OG). This is particularly useful in overcoming antifungal tolerance .
- Methods of Application or Experimental Procedures : The antifungal efficacy of 3-Methylcinnamic acid was investigated against Saccharomyces cerevisiae mutants in the cell wall integrity system. The yeast bioassay was performed by exogenously providing GSH (Reduced glutathione; the metabolic product of glutathione reductase) into yeast bioassay medium .
- Results or Outcomes : The cell wall mutants were highly susceptible to 3-Methylcinnamic acid. The compound showed high activity and was able to overcome the tolerance of certain mutants to other cinnamic acids. When used in combination with CAS or OG, 3-Methylcinnamic acid greatly lowered the minimum inhibitory concentrations of the co-administered agents .
Application 2: Investigation of γ-globin Inducibility
- Summary of the Application : 3-Methylcinnamic acid has been used in comparative studies to investigate the γ-globin inducibility of short-chain fatty acid derivatives (SCFADs) in mice .
- Methods of Application or Experimental Procedures : The compound was administered to mice to observe its effects on γ-globin inducibility .
- Results or Outcomes : The study found that 3-Methylcinnamic acid could potentially influence γ-globin inducibility, although the specific outcomes and quantitative data were not detailed in the source .
Application 3: Histone Deacetylase (HDAC) Inhibitor
- Summary of the Application : 3-Methylcinnamic acid has been used as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are a class of compounds that interfere with the function of HDAC, which is involved in the regulation of gene expression.
- Methods of Application or Experimental Procedures : The compound was used in comparative studies to investigate the EGFP-induction potency of a number of HDAC inhibitors .
- Results or Outcomes : The study found that 3-Methylcinnamic acid showed potential as an HDAC inhibitor, although the specific outcomes and quantitative data were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3-methylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZINNAKNHHQBOS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044346 | |
Record name | (E)-3-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcinnamic acid | |
CAS RN |
3029-79-6, 14473-89-3 | |
Record name | m-Methylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Methylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-3-Methylcinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-METHYLCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377B8288XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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